(2S,3R)-2,3-Dihydrospiro[indene-1,4'-piperidine]-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol is a chiral compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of indene derivatives with piperidine under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as crystallization or chromatography are employed to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and chiral recognition processes. Its ability to interact with biological molecules in a stereospecific manner makes it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of various products highlights its industrial significance.
Mechanism of Action
The mechanism of action of (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-1,4’-piperidine]: A similar compound with a spirocyclic structure but lacking the diol functionality.
Indane-1,3-dione: Another related compound with a different functional group arrangement.
Uniqueness
What sets (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol apart is its specific stereochemistry and the presence of the diol functional group
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(1R,2S)-spiro[1,2-dihydroindene-3,4'-piperidine]-1,2-diol |
InChI |
InChI=1S/C13H17NO2/c15-11-9-3-1-2-4-10(9)13(12(11)16)5-7-14-8-6-13/h1-4,11-12,14-16H,5-8H2/t11-,12-/m1/s1 |
InChI Key |
UKJSYEIVCGFUES-VXGBXAGGSA-N |
Isomeric SMILES |
C1CNCCC12[C@@H]([C@@H](C3=CC=CC=C23)O)O |
Canonical SMILES |
C1CNCCC12C(C(C3=CC=CC=C23)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.